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Compound of Interest

Compound Name:
N-(Azido-PEG3)-NH-PEG3-t-butyl

ester

Cat. No.: B13712318 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the heterobifunctional linker, N-
(Azido-PEG3)-NH-PEG3-t-butyl ester, including its chemical properties, suppliers, and

detailed experimental protocols for its application in bioconjugation and drug development.

Core Compound Information
N-(Azido-PEG3)-NH-PEG3-t-butyl ester is a versatile polyethylene glycol (PEG)-based linker

molecule widely employed in the fields of bioconjugation, drug delivery, and proteomics. Its

heterobifunctional nature, possessing a terminal azide group and a protected secondary amine,

allows for the sequential and controlled conjugation of two different molecules. The azide

functionality is amenable to "click chemistry" reactions, such as the copper(I)-catalyzed azide-

alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC),

providing a highly efficient and specific method for conjugation. The t-butyl ester-protected

amine, upon deprotection, can be reacted with various electrophiles, such as N-

hydroxysuccinimide (NHS) esters, to form stable amide bonds.

The incorporated PEG3 (triethylene glycol) spacers enhance the solubility and reduce the

immunogenicity of the resulting conjugate, making it particularly valuable in the development of

therapeutic agents like antibody-drug conjugates (ADCs).
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Property Value

CAS Number 2758724-73-9[1][2]

Molecular Formula C21H42N4O8[2]

Molecular Weight 478.58 g/mol [2]

Appearance White to off-white solid or oil

Solubility Soluble in DMSO, DMF, DCM

Storage Store at -20°C[2]

Suppliers
A number of chemical suppliers offer N-(Azido-PEG3)-NH-PEG3-t-butyl ester for research

and development purposes. Notable suppliers include:

Supplier Website

MedChemExpress --INVALID-LINK--

BroadPharm --INVALID-LINK--

新研博美 (Shaanxi Xin Yan Bo Mei

Biotechnology Co., Ltd.)
--INVALID-LINK--

Experimental Protocols
The following protocols provide detailed methodologies for the key reactions involving N-
(Azido-PEG3)-NH-PEG3-t-butyl ester. These are generalized procedures and may require

optimization for specific applications.

Deprotection of the t-Butyl Ester
This protocol outlines the removal of the t-butyl ester protecting group to yield a free carboxylic

acid, which can then be activated for conjugation to an amine-containing molecule.

Materials:
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N-(Azido-PEG3)-NH-PEG3-t-butyl ester

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Deionized water

Saturated sodium chloride (brine) solution

Anhydrous sodium sulfate (Na2SO4)

Rotary evaporator

Standard laboratory glassware

Procedure:

Dissolve the N-(Azido-PEG3)-NH-PEG3-t-butyl ester in a 1:1 mixture of DCM and TFA.

Stir the solution at room temperature for 2-4 hours. Monitor the reaction progress by thin-

layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, remove the DCM and TFA under reduced pressure using a rotary

evaporator.

Dissolve the residue in DCM and wash twice with deionized water and once with brine.

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced

pressure to yield the deprotected product, N-(Azido-PEG3)-NH-PEG3-acid.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)
This protocol describes the conjugation of the azide-functionalized linker to an alkyne-

containing molecule.

Materials:
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N-(Azido-PEG3)-NH-PEG3-t-butyl ester (or its deprotected form)

Alkyne-functionalized molecule (e.g., a drug or fluorescent probe)

Copper(II) sulfate (CuSO4)

Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand to stabilize Cu(I))

Phosphate-buffered saline (PBS), pH 7.4

DMSO or DMF

Size-exclusion chromatography (SEC) column or dialysis cassette for purification

Procedure:

Prepare a stock solution of the alkyne-functionalized molecule in DMSO or DMF.

Prepare a stock solution of N-(Azido-PEG3)-NH-PEG3-t-butyl ester in DMSO or DMF.

Prepare fresh stock solutions of CuSO4 (100 mM in water) and sodium ascorbate (1 M in

water).

In a reaction vial, add the alkyne-functionalized molecule and a 1.5 to 5-fold molar excess of

the azide-linker.

Add CuSO4 to a final concentration of 1-5 mM. If using THPTA, pre-mix the CuSO4 with a 5-

fold molar excess of the ligand.

Initiate the reaction by adding sodium ascorbate to a final concentration of 5-25 mM.

Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as

monitored by LC-MS.

Purify the conjugate using an appropriate method, such as SEC or dialysis, to remove

unreacted reagents and byproducts.
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NHS Ester Chemistry
This protocol details the conjugation of the deprotected and activated linker to a primary amine-

containing molecule, such as an antibody.

Materials:

N-(Azido-PEG3)-NH-PEG3-acid (deprotected linker)

N-hydroxysuccinimide (NHS)

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

(EDC)

Amine-containing molecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

Anhydrous DMF or DMSO

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Dialysis cassette or SEC column for purification

Procedure:

Activation of the Carboxylic Acid:

Dissolve the N-(Azido-PEG3)-NH-PEG3-acid in anhydrous DMF or DMSO.

Add 1.2 equivalents of NHS and 1.2 equivalents of DCC or EDC.

Stir the reaction at room temperature for 4-12 hours to form the NHS ester. Monitor by

TLC or LC-MS.

Conjugation to the Amine-Containing Molecule:

Add the activated NHS ester solution to the antibody solution (typically at a 10-20 fold

molar excess of the linker). The final concentration of the organic solvent should be kept

below 10% (v/v) to avoid denaturation of the antibody.
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Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle

stirring.

Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM

and incubating for 30 minutes.

Purification:

Remove unreacted linker and byproducts by dialysis against PBS or by using an SEC

column.
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Caption: Workflow for synthesizing an Antibody-Drug Conjugate (ADC) using the

heterobifunctional linker.

Signaling Pathway: EGFR Pathway Targeted by ADCs
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Caption: Simplified EGFR signaling pathway, a common target for ADCs developed using PEG

linkers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [In-Depth Technical Guide: N-(Azido-PEG3)-NH-PEG3-t-
butyl ester]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13712318#n-azido-peg3-nh-peg3-t-butyl-ester-cas-
number-and-supplier]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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